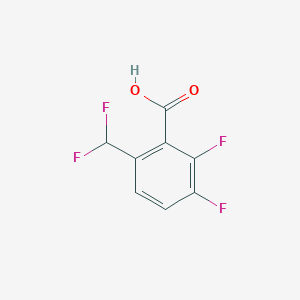
6-(Difluoromethyl)-2,3-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-2,3-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core.
Métodos De Preparación
The synthesis of 6-(Difluoromethyl)-2,3-difluorobenzoic acid typically involves difluoromethylation reactions. These reactions can be achieved through various methods, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group onto the aromatic ring.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents to achieve the desired substitution.
Radical Difluoromethylation: Radical chemistry can also be employed to introduce the difluoromethyl group, particularly in heteroaromatic systems.
Industrial production methods often leverage these synthetic routes, optimizing reaction conditions for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
6-(Difluoromethyl)-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophilic and nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-2,3-difluorobenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
6-(Difluoromethyl)-2,3-difluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:
- 4-(Difluoromethyl)-2,3-difluorobenzoic acid
- 2,3,4-Trifluorobenzoic acid
- 2,3-Difluorobenzoic acid
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct physicochemical properties and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,7H,(H,13,14) |
Clave InChI |
UWNJAYXSEIXHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)F)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)
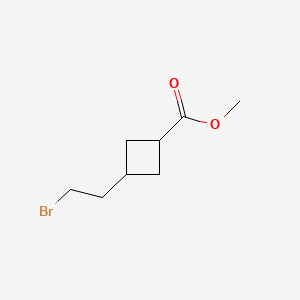

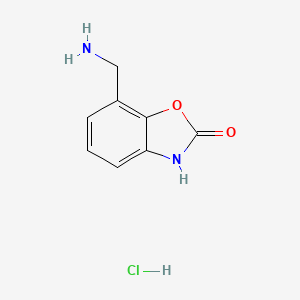
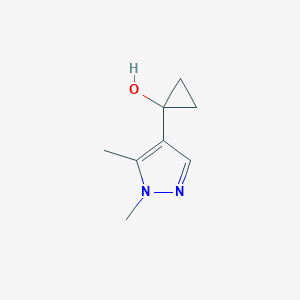

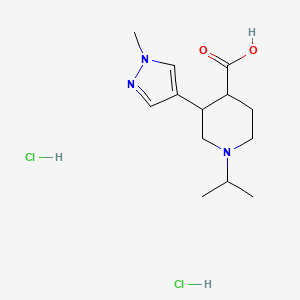
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
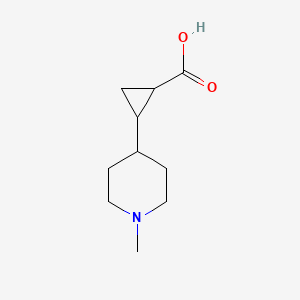
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
